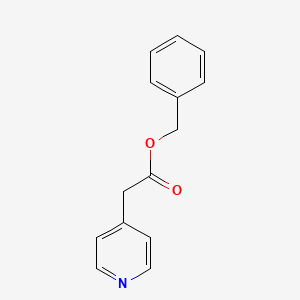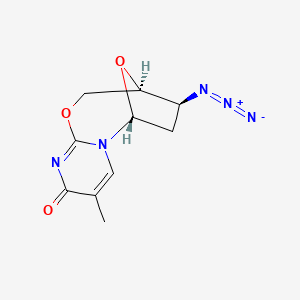![molecular formula C11H11NO B8748310 1-[(oxiran-2-yl)methyl]-1H-indole](/img/structure/B8748310.png)
1-[(oxiran-2-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Glycidylindole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
The synthesis of 1-[(oxiran-2-yl)methyl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-N-Glycidylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, where nucleophiles such as amines or thiols replace the epoxide ring, forming substituted indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-N-Glycidylindole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: This compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: 1-N-Glycidylindole and its derivatives have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers and composite materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-[(oxiran-2-yl)methyl]-1H-indole involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparación Con Compuestos Similares
1-N-Glycidylindole can be compared with other similar compounds, such as:
Indole: The parent compound of 1-[(oxiran-2-yl)methyl]-1H-indole, which lacks the glycidyl group but shares the same core structure.
1-N-Methylindole: A derivative with a methyl group instead of a glycidyl group at the nitrogen position.
1-N-Benzylindole: A derivative with a benzyl group at the nitrogen position.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-(oxiran-2-ylmethyl)indole |
InChI |
InChI=1S/C11H11NO/c1-2-4-11-9(3-1)5-6-12(11)7-10-8-13-10/h1-6,10H,7-8H2 |
Clave InChI |
LDCGJHXNODDHOO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B8748298.png)
![1-[(2-Chlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B8748311.png)
![4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B8748312.png)


![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)
